![molecular formula C23H27NO B14893525 9-[4-(dipropan-2-ylamino)but-2-yn-1-yl]-9H-fluoren-9-ol](/img/structure/B14893525.png)
9-[4-(dipropan-2-ylamino)but-2-yn-1-yl]-9H-fluoren-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-(Diisopropylamino)but-2-yn-1-yl)-9H-fluoren-9-ol is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a fluorenol core with a diisopropylamino butynyl side chain, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-(Diisopropylamino)but-2-yn-1-yl)-9H-fluoren-9-ol typically involves multiple steps, starting with the preparation of the fluorenol core and the diisopropylamino butynyl side chainThe reaction conditions often include the use of polar aprotic solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
9-(4-(Diisopropylamino)but-2-yn-1-yl)-9H-fluoren-9-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the fluorenol core can be oxidized to form a ketone.
Reduction: The alkyne group in the butynyl side chain can be reduced to an alkene or alkane.
Substitution: The diisopropylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) under pressure.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of fluorenyl alkenes or alkanes.
Substitution: Formation of various substituted fluorenol derivatives.
Scientific Research Applications
9-(4-(Diisopropylamino)but-2-yn-1-yl)-9H-fluoren-9-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of 9-(4-(Diisopropylamino)but-2-yn-1-yl)-9H-fluoren-9-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to proteins or enzymes, altering their activity and leading to various physiological effects. The diisopropylamino group can enhance the compound’s ability to penetrate cell membranes, making it effective in cellular assays.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(diisopropylamino)but-2-yn-1-yl)-2,6-difluorobenzamide
- N-(4-(diisopropylamino)but-2-yn-1-yl)quinoline-2-carboxamide
- 3-chloro-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide
Uniqueness
Compared to similar compounds, 9-(4-(Diisopropylamino)but-2-yn-1-yl)-9H-fluoren-9-ol stands out due to its unique fluorenol core, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C23H27NO |
|---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
9-[4-[di(propan-2-yl)amino]but-2-ynyl]fluoren-9-ol |
InChI |
InChI=1S/C23H27NO/c1-17(2)24(18(3)4)16-10-9-15-23(25)21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h5-8,11-14,17-18,25H,15-16H2,1-4H3 |
InChI Key |
BWKCZJDCSQCOME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC#CCC1(C2=CC=CC=C2C3=CC=CC=C31)O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


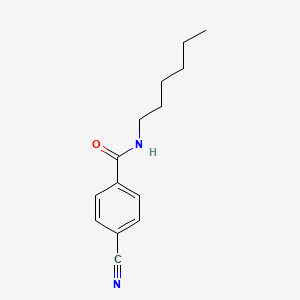


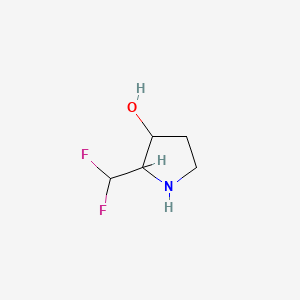
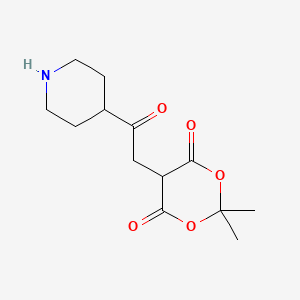
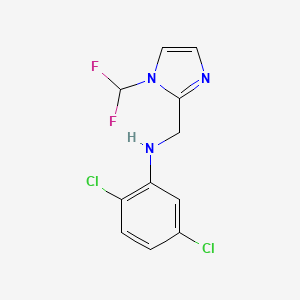
![4-[(3-Butenyloxy)methyl]phenylZinc bromide](/img/structure/B14893486.png)
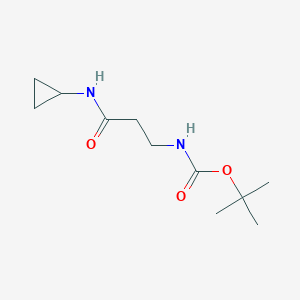
![3-[(Furan-2-ylmethyl)-amino]-N-(3-hydroxy-phenyl)-succinamic acid](/img/structure/B14893506.png)
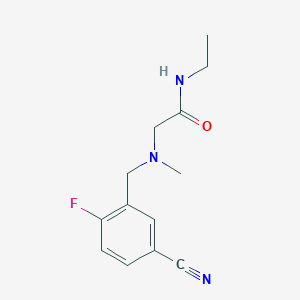

![(2E)-4-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14893516.png)
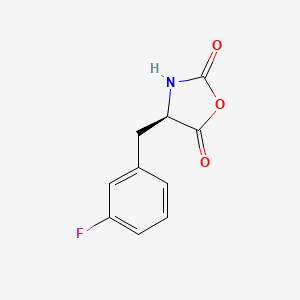
![(4R)-2-Benzyl-4-methyloctahydro-8H-pyrido[1,2-a]pyrazin-8-one](/img/structure/B14893527.png)
